molecular formula C9H13N B1293495 N-Ethyl-p-toluidine CAS No. 622-57-1

N-Ethyl-p-toluidine

Cat. No. B1293495
CAS RN: 622-57-1
M. Wt: 135.21 g/mol
InChI Key: AASABFUMCBTXRL-UHFFFAOYSA-N
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Description

N-Ethyl-p-toluidine is a dark-colored liquid with an aromatic odor . It is insoluble in water and has about the same density as water . It is toxic by skin absorption and inhalation of vapors . Toxic fumes may evolve during combustion .


Synthesis Analysis

N-Ethyl-p-toluidine is synthesized from toluidine derivatives . The aromatic amine group in these derivatives represents a genotoxic alert . A simple and robust gas chromatographic method has been developed for the determination of genotoxic impurities in Crotamiton drug substance . This method can quantify all potential genotoxic impurities that can be present in the entire synthesis pathway of Crotamiton drug substance .


Molecular Structure Analysis

The molecular formula of N-Ethyl-p-toluidine is C9H13N . Its molecular weight is 135.2062 . The IUPAC Standard InChI is InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 .


Chemical Reactions Analysis

N-Ethyl-p-toluidine is an aromatic amine . Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .


Physical And Chemical Properties Analysis

N-Ethyl-p-toluidine is a dark-colored liquid with an aromatic odor . It is insoluble in water and has about the same density as water . It is toxic by skin absorption and inhalation of vapors . Toxic fumes may evolve during combustion .

Scientific Research Applications

Chemical Structure and Properties

“N-Ethyl-p-toluidine” is a chemical compound with the formula C9H13N . It is also known as “N-Ethyl-4-methylaniline” or "N-Ethyl-4-toluidine" . The structure of this compound can be viewed in 2D or 3D .

Oxidation Catalyst

“N-Ethyl-p-toluidine” has been used in the oxidation of p-toluidine . The oxidation process was carried out using hydrogen peroxide in the presence of magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature . The products detected were 4,4′-dimethylazobenzene (major product) and 4,4′-dimethylazoxybenzene (minor product) .

Environmental Friendliness

The oxidation process of p-toluidine using “N-Ethyl-p-toluidine” is environmentally friendly . The process uses heterogeneous magnetite nanoparticle supported zeolite catalysts, which results in low wastage of materials .

Catalyst Reusability

The catalyst used in the oxidation process of p-toluidine, which involves “N-Ethyl-p-toluidine”, is reusable . This contributes to the cost-effectiveness and sustainability of the process .

Comparison with Other Catalysts

The oxidation activity of the M/NTS catalyst used in the oxidation process of p-toluidine was compared with the M/NS catalyst . It was found that titanium in the framework of M/NTS provided higher activity and selectivity .

Vacuum Pyrolysis

“N-Ethyl-p-toluidine” has been used in the vacuum pyrolysis of poly (p-N,N-dimethylaminostyrene) . The products of this process are volatile at pyrolysis temperature and are liquid or gaseous at room temperature .

Safety and Hazards

N-Ethyl-p-toluidine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Mechanism of Action

C9H13NC_9H_{13}NC9​H13​N

. This article will cover the mechanism of action of N-Ethyl-p-toluidine, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

The mode of action of N-Ethyl-p-toluidine is not well-understood at this time. As an aromatic amine, it has the potential to participate in a variety of chemical reactions. Amines are known to neutralize acids to form salts and water in exothermic reactions . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-Ethyl-p-toluidine, it is known to be insoluble in water . This property could influence its distribution and action in aqueous environments. Additionally, it is light-sensitive , which could affect its stability and efficacy under certain light conditions.

properties

IUPAC Name

N-ethyl-4-methylaniline
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InChI

InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
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InChI Key

AASABFUMCBTXRL-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=CC=C(C=C1)C
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Molecular Formula

C9H13N
Record name N-ETHYL-P-TOLUIDINE
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DSSTOX Substance ID

DTXSID7060754
Record name Benzenamine, N-ethyl-4-methyl-
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Molecular Weight

135.21 g/mol
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Physical Description

N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion.
Record name N-ETHYL-P-TOLUIDINE
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Product Name

N-Ethyl-p-toluidine

CAS RN

622-57-1, 73268-91-4
Record name N-ETHYL-P-TOLUIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can N-Ethyl-p-toluidine be metabolized to form amides like some secondary aromatic amines?

A1: Research suggests that N-Ethyl-p-toluidine, being a tertiary amine, does not produce amide metabolites like benzamides or acetamides []. While secondary aromatic amines can form amides via nitrone intermediates and oxaziridine rearrangement, this pathway doesn't apply to N-Ethyl-p-toluidine. Studies show that it primarily undergoes debenzylation and de-ethylation, yielding secondary amines and potentially phenolic or hydroxymethyl metabolites [].

Q2: What is the role of N-Ethyl-p-toluidine in oxidative dealkylation reactions?

A2: N-Ethyl-p-toluidine, particularly when substituted at the para position, participates in oxidative dealkylation reactions in the presence of catalysts like cobalt(II) or copper(I) chloride and oxygen []. These reactions, using acetic anhydride, primarily produce N-methylacetanilides and N-methylformanilides. Interestingly, the reactivity of the N-substituent in these reactions depends on the specific catalyst used []. For instance, with cobalt chloride, the reactivity order is allyl > benzyl > methyl > ethyl, whereas with copper chloride, it's benzyl > allyl > methyl > ethyl [].

Q3: How effective is N-Ethyl-p-toluidine as an antiknock agent compared to other aromatic amines?

A3: While not as effective as p-toluidine or p-tert-butylaniline, N-Ethyl-p-toluidine does show some potential as an antiknock agent for aviation gasoline []. Research using a CFR (F-4) engine demonstrated that a 2% addition of N-Ethyl-p-toluidine to AN-F-28 aviation gasoline resulted in a moderate improvement in knock-limited power compared to the base fuel [].

Q4: Are there analytical methods to detect N-Ethyl-p-toluidine as a potential impurity in pharmaceuticals?

A4: Yes, gas chromatography has been successfully employed to determine N-Ethyl-p-toluidine as a potential genotoxic impurity in active pharmaceutical ingredients like Crotamiton []. This method is particularly relevant as regulatory bodies are increasingly focusing on controlling these impurities, setting very low limits that require sensitive analytical techniques [].

Q5: How does the chirality of N-Ethyl-p-toluidine derivatives impact their reactivity?

A5: Studies investigating the thermal sigmatropic rearrangement of optically active N-Ethyl-p-toluidine oxide derivatives have revealed that chirality transfer from the tetracoordinated nitrogen to the carbon atom is possible []. This transfer was observed in the formation of (+)-O-1-methylprop-2-enyl-N-ethyl-p-tolylhydroxylamine from (+)-N-trans-but-2-enyl-N-ethyl-p-toluidine oxide, demonstrating the influence of chirality on the reaction pathway and product stereochemistry [].

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